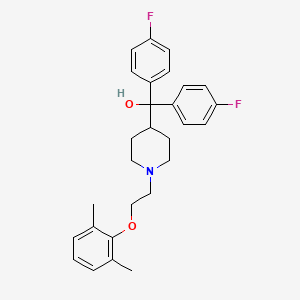
(1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol
概要
準備方法
LAS-30538の合成は、いくつかのステップを伴います。重要な出発物質は2,6-ジメチルフェノールであり、2-クロロエチルアミンとのエーテル化反応により2-(2,6-ジメチルフェノキシ)エチルアミンが生成されます。 この中間体は、次に還元的アミノ化条件下でアルファ、アルファ-ビス-(p-フルオロフェニル)-4-ピペリドンと反応させてLAS-30538を生成します
化学反応解析
LAS-30538は主に、カルシウムチャネルブロッカーに典型的な反応を起こします。酸化反応、還元反応、および置換反応に関与することができます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究への応用
LAS-30538は、その心血管効果について広く研究されています。 ラットの灌流後肢やモルモットの乳頭筋など、さまざまな動物モデルで強力な血管拡張作用を示しました . 心血管への応用に加えて、LAS-30538はインスリン分泌を阻害する可能性について調査されており、高インスリン血症の治療のための候補となっています . そのユニークな特性により、カルシウムチャネルブロッカーとその血管平滑筋への影響を研究するための薬理学的研究における貴重なツールとなっています .
化学反応の分析
LAS-30538 primarily undergoes reactions typical of calcium channel blockers. It can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Therapeutic Applications
-
CNS Disorders
- The compound has been studied for its effects on central nervous system disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. It is believed to act as a modulator of neurotransmitter systems, potentially improving cognitive function and memory retention.
- Metabolic Syndrome
- Antitumor Activity
Case Study 1: Cognitive Enhancement
A study investigating the effects of (1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol on cognitive function in animal models revealed improvements in memory tasks. The results suggested that the compound enhances cholinergic signaling pathways, which are crucial for learning and memory processes.
Case Study 2: Metabolic Regulation
In a clinical trial involving patients with metabolic syndrome, participants treated with this compound showed significant reductions in body mass index (BMI) and improved insulin sensitivity. These findings support its potential as a therapeutic agent for managing metabolic disorders.
Data Table: Summary of Research Findings
作用機序
LAS-30538は、血管平滑筋細胞の電位依存性カルシウムチャネルを遮断することにより、その効果を発揮します。 この阻害により、カルシウムイオンが細胞への侵入を防ぎ、血管平滑筋の弛緩とそれに続く血管拡張が起こります . LAS-30538の分子標的はL型カルシウムチャネルであり、これは血管平滑筋の収縮に不可欠です .
類似化合物との比較
LAS-30538は、ベラパミル、ニフェジピン、ジルチアゼムなどの他のカルシウムチャネルブロッカーに似ています。 ベラパミルと比較して、心臓抑制と徐脈が少なく、心血管疾患の患者にとってより安全の可能性があります . その他の類似化合物には、フルナリジンとジアゾキシドがありますが、LAS-30538はインスリン分泌を阻害するというユニークな特性を示しており、これらの化合物とは異なります .
生物活性
The compound (1-(2-(2,6-Dimethylphenoxy)ethyl)piperidin-4-yl)bis(4-fluorophenyl)methanol, often referred to as DMPEP, is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of DMPEP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMPEP is characterized by its unique structure, which includes a piperidine ring and two fluorophenyl groups. The presence of the 2,6-dimethylphenoxyethyl moiety contributes to its lipophilicity and receptor binding affinity. The molecular formula is with a molecular weight of 457.55 g/mol .
1. Dopamine Transporter Interaction
Research indicates that compounds similar to DMPEP exhibit significant binding affinity to dopamine transporters (DAT). A study on piperidine analogs demonstrated that modifications in the alkyl chain and substitutions could enhance selectivity for DAT over serotonin transporters (SERT) . DMPEP's structural features suggest it may also interact favorably with DAT, potentially influencing dopaminergic signaling pathways.
3. Antiviral Activity
Preliminary data from various sources indicate that compounds with similar piperidine structures may possess antiviral properties. For instance, certain piperidinyl compounds have shown efficacy against viral replication in vitro . Further investigations into DMPEP could explore its antiviral mechanisms and effectiveness against specific viral strains.
Case Study 1: Dopamine Transporter Binding
In a comparative analysis of various piperidine derivatives, DMPEP analogs were synthesized and evaluated for their binding affinity to DAT. The study revealed that modifications to the phenyl groups significantly influenced binding potency. Compounds with fluorine substitutions exhibited enhanced selectivity for DAT compared to SERT, suggesting that DMPEP may have therapeutic potential in treating conditions like ADHD or Parkinson's disease .
Case Study 2: Tyrosinase Inhibition
A recent investigation into structurally related compounds demonstrated that several piperidine derivatives effectively inhibited tyrosinase activity in B16F10 melanoma cells. The most potent inhibitors had IC50 values in the low micromolar range. Although DMPEP was not directly tested, the structural similarities imply it could exhibit similar inhibitory effects on melanin synthesis .
Research Findings
特性
CAS番号 |
145067-04-5 |
|---|---|
分子式 |
C28H31F2NO2 |
分子量 |
451.5 g/mol |
IUPAC名 |
[1-[2-(2,6-dimethylphenoxy)ethyl]piperidin-4-yl]-bis(4-fluorophenyl)methanol |
InChI |
InChI=1S/C28H31F2NO2/c1-20-4-3-5-21(2)27(20)33-19-18-31-16-14-24(15-17-31)28(32,22-6-10-25(29)11-7-22)23-8-12-26(30)13-9-23/h3-13,24,32H,14-19H2,1-2H3 |
InChIキー |
BIZCZAJFIUSFDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |
正規SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O |
外観 |
Solid powder |
Key on ui other cas no. |
145067-04-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(2-(2,6-dimethylphenoxy)ethyl)-alpha,alpha-bis-(p-fluorophenyl)-4-piperidine methanol LAS 30538 LAS-30538 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















